(R)-N,N-Diethyl-2-piperidinemethanamine 2HCl
Description
(R)-N,N-Diethyl-2-piperidinemethanamine 2HCl is a dihydrochloride salt characterized by a piperidine backbone substituted with N,N-diethyl and methanamine groups. Its molecular formula is C10H24ClN3, with a molar mass of 221.77 g/mol . The compound is classified as an irritant and is utilized in research contexts, particularly in pharmacology and organic synthesis.
Properties
IUPAC Name |
N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYGHQFUHZRDA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H]1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260239 | |
| Record name | 2-Piperidinemethanamine, N,N-diethyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120990-94-5 | |
| Record name | 2-Piperidinemethanamine, N,N-diethyl-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120990-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinemethanamine, N,N-diethyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Diethyl-2-piperidinemethanamine 2HCl typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of ®-N,N-Diethyl-2-piperidinemethanamine 2HCl is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Diethyl-2-piperidinemethanamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in the synthesis of more complex molecules with potential pharmacological activities.
Scientific Research Applications
®-N,N-Diethyl-2-piperidinemethanamine 2HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N,N-Diethyl-2-piperidinemethanamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
Structural Analogs and Salt Forms
2.1.1. BABEA · 2HCl and BAMP · 2HCl These tridentate ligands, synthesized as dihydrochloride salts, share structural similarities with the target compound due to their nitrogen-rich frameworks. BABEA · 2HCl (N,N-Bis(2-amino-ethyl)-benzyl-amine · 2HCl) and BAMP · 2HCl (2,6-Bis(amino-methyl)-pyridine · 2HCl) exhibit strong chelation properties for heavy metals (e.g., Cd²⁺, Pb²⁺), with stability constants (log K) ranging from 10.5 to 14.2 . In contrast, (R)-N,N-Diethyl-2-piperidinemethanamine 2HCl lacks documented metal-chelating activity, suggesting divergent applications.
2.1.2. GSK-LSD1 2HCl and Trientine 2HCl GSK-LSD1 2HCl (a histone demethylase inhibitor) and trientine 2HCl (a copper-chelating agent for Wilson’s disease) highlight the role of dihydrochloride salts in enhancing solubility and bioavailability.
Pharmacological Activity
2.2.1. Anticancer Activity Compounds such as 12c·2HCl (IC₅₀ = 5.4 ± 2.4 μM against HCT116 cells) and 7d·2HCl (IC₅₀ = 4.55 ± 0.35 μM against HeLa cells) demonstrate potent anticancer effects .
Antiviral and Anti-Inflammatory Activity
- Trifluoperazine 2HCl and thioridazine HCl (phenothiazines) inhibit SARS-CoV-2 pseudovirus entry by >60% at 5 μM .
- Cetirizine 2HCl (an antihistamine) suppresses eosinophil migration, with clinical relevance in allergic responses . The target compound’s antiviral or anti-inflammatory properties remain unexplored, highlighting a gap in comparative data.
Physicochemical Properties
Solubility and Stability :
- H-His-Rim•2HCl•H2O is soluble in ethanol and DMF but insoluble in n-hexane .
- MK-2206 2HCl (an AKT inhibitor) retains efficacy in cell-based assays, suggesting that the hydrochloride salt enhances aqueous stability .
The solubility profile of this compound is inferred to align with these trends, though experimental data are absent.
Optical Properties: (R)-11$2HCl exhibits a 50 nm red shift in absorption upon HCl exposure, with hyperpolarizability values (µβ) of 650 × 10⁻⁴⁸ esu in CHCl₃ .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Overview
(R)-N,N-Diethyl-2-piperidinemethanamine 2HCl, also known as diethyl(piperidin-2-ylmethyl)amine dihydrochloride, is a piperidine derivative with significant biological activity. Its molecular formula is C10H22N2.2ClH, and it has garnered attention for its potential therapeutic applications in various medical fields. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It acts as a ligand that can modulate the activity of various biological targets, including:
- Histamine Receptors : The compound has been studied for its dual action on histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
- Farnesyltransferase Inhibition : Research indicates that piperidine derivatives can inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antinociceptive Activity : A recent study demonstrated that piperidine-based compounds, including this compound, exhibit significant antinociceptive effects in animal models. The mechanism was linked to the modulation of histamine receptors, suggesting potential applications in pain management .
- Farnesyltransferase Inhibition : In a systematic medicinal chemistry study, a series of piperidine derivatives were developed as farnesyltransferase inhibitors. The lead compound showed a remarkable increase in potency when modifications were made to the piperidine core structure, highlighting the importance of structural variations in enhancing biological activity .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of piperidine derivatives, indicating their potential use in treating neurological disorders. The binding affinity to sigma receptors was particularly noted as a critical factor influencing their therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
